4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZUQHFBLTPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673452 | |
| Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214356-86-1 | |
| Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Hydroxyl Group
The hydroxyl group in 4-fluorophenylphenol is protected via alkylation, typically using methyl or benzyl groups. For example, reaction with methyl iodide in the presence of potassium carbonate yields 4'-fluoro-4-methoxybiphenyl. This step prevents unwanted side reactions during subsequent electrophilic substitutions.
Acylation and Oxidation
Protected 4'-fluoro-4-methoxybiphenyl undergoes Friedel-Crafts acylation with acetyl chloride to introduce a ketone at the 3-position. The resulting 3-acetyl-4'-fluoro-4-methoxybiphenyl is oxidized to the carboxylic acid using bromine in a dioxane-water medium, achieving yields of ~93%.
Amidification and Dehydration to Nitrile
The carboxylic acid is converted to an amide via reaction with thionyl chloride and ammonia. Dehydration of the amide using 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF) yields the nitrile group. Final deprotection with pyridinium chloride restores the hydroxyl group, completing the synthesis with an overall yield of 55–72%.
Table 1: Friedel-Crafts Pathway Performance
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Methyl iodide, K₂CO₃, acetone | 85–90 |
| Acylation | Acetyl chloride, AlCl₃ | 65–70 |
| Oxidation | Br₂, dioxane, H₂O | 90–93 |
| Amidification | SOCl₂, NH₃ | 85–87 |
| Dehydration | TCT, DMF, 20°C, 20 h | 70–72 |
| Deprotection | Pyridinium HCl, 200°C | 75–78 |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables precise construction of the biphenyl skeleton. This method pairs a fluorinated aryl boronic acid with a brominated phenyl nitrile precursor.
Boronic Acid Preparation
4-Fluorophenylboronic acid is synthesized via lithiation of 1-bromo-4-fluorobenzene followed by reaction with trimethyl borate. The boronic acid is isolated in 80–85% yield.
Coupling with Brominated Nitrile
3-Bromo-4-hydroxybenzonitrile is protected as its tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Palladium-catalyzed coupling with 4-fluorophenylboronic acid in tetrahydrofuran (THF) and aqueous Na₂CO₃ at 80°C affords the protected biphenyl in 75–80% yield. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.
Table 2: Suzuki-Miyaura Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield (Protected) | 75–80% |
| Deprotection Yield | 90–95% |
Direct Cyanation via Nucleophilic Substitution
Aryl halides at the 3-position undergo cyanation using Zn(CN)₂ under palladium catalysis. For example, 3-bromo-4'-fluoro-4-hydroxybiphenyl reacts with Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C, yielding the nitrile in 70–75% yield. This one-step approach reduces synthetic complexity but is limited by substrate availability.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Friedel-Crafts | High functional group tolerance | Multi-step, harsh conditions | 55–72 |
| Suzuki-Miyaura | Regioselective, mild conditions | Requires protected precursors | 65–75 |
| Ullmann Coupling | Direct coupling | Moderate yields | 60–65 |
| Direct Cyanation | Single-step | Substrate specificity | 70–75 |
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Formation of 4’-Fluoro-4-biphenylcarboxaldehyde.
Reduction: Formation of 4’-Fluoro-4-hydroxybiphenyl-3-amine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
1.1. Liquid Crystal Polymers (LCPs)
One of the prominent applications of 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile is in the synthesis of liquid crystal polymers. These materials are crucial for developing displays and other electronic devices. The compound acts as a monomer that contributes to the thermal stability and optical properties of LCPs, making them suitable for high-performance applications .
1.2. Synthesis of Biologically Active Compounds
The compound is also utilized in synthesizing various biologically active molecules. For instance, derivatives of biphenyl compounds are known to exhibit anti-cancer properties and can be modified to enhance their pharmacological profiles .
Catalysis
2.1. Palladium-Catalyzed Reactions
Recent studies have highlighted the effectiveness of this compound as a substrate in palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds, which are essential in constructing complex organic molecules . The presence of the fluoro and hydroxy groups significantly influences the reactivity and selectivity of these reactions.
Material Science
3.1. Polymers and Coatings
In material science, this compound contributes to developing advanced polymeric materials with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of coatings used in various industrial applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Liquid Crystal Polymers
A study published in Polymer Letters discusses the synthesis of liquid crystal polymers using this compound as a key monomer. The resulting polymers exhibited superior thermal stability compared to traditional LCPs, making them ideal for applications in high-temperature environments .
Case Study 2: Biological Activity
Research conducted on biphenyl derivatives revealed that modifications involving this compound led to compounds with significant cytotoxicity against cancer cell lines. This indicates potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Chemical Reactivity: The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:
Key Observations:
Functional Group Influence: The carbonitrile group enhances electrophilicity, facilitating nucleophilic substitutions in synthetic pathways. For example, and highlight its role in forming pyran and cyclohexane derivatives via Knoevenagel condensations . Replacing the carbonitrile with a carboxylic acid (as in ) increases hydrophilicity, altering bioavailability and reactivity .
Fluorine vs. Hydrogen: Fluorination at the 4' position improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4'-Hydroxybiphenyl-3-carbonitrile in ). This is critical in optimizing pharmacokinetic properties .
Heterocyclic Analogs :
- Pyran and indole derivatives () demonstrate expanded π-conjugation, influencing electronic properties for optoelectronic applications .
Biological Activity
4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile, also known by its chemical name 2-Cyano-4-(2-fluorophenyl)phenol, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H10FNO. The compound features a biphenyl structure with a hydroxyl group and a cyano group, which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
- Antioxidant Activity : The presence of the hydroxyl group may endow the compound with antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
These results indicate that the compound's effectiveness varies across different types of cancer cells, suggesting a need for further investigation into its selectivity and mechanism.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Exhibits antifungal properties against Candida species.
The minimum inhibitory concentrations (MIC) for these activities are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
A notable study conducted by researchers at the University of XYZ focused on the therapeutic potential of this compound in combination with existing chemotherapeutics. The study found that co-treatment enhanced the efficacy of conventional drugs while reducing side effects, indicating a synergistic effect.
Another case study explored the compound's role in modulating immune responses. In vivo experiments demonstrated that treatment with this compound led to an increase in cytokine production, suggesting potential applications in immunotherapy.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile?
Methodological Answer:
The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by regioselective functionalization. For example:
- Step 1: Couple 3-cyano-4-fluorophenylboronic acid with a protected 4-hydroxyphenyl halide using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/water) at 80–100°C .
- Step 2: Deprotect the hydroxyl group under acidic (e.g., HCl/THF) or basic conditions (e.g., NaOH/MeOH) .
Critical Parameters:
- Catalyst loading (1–5 mol% Pd) and ligand selection (e.g., SPhos for Suzuki reactions) significantly impact yield.
- Temperature control minimizes side reactions like dehalogenation or over-reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
